8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a fluorinated heterocyclic compound that belongs to the pyridazino[4,5-b]indol-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted indoles with fluorinated reagents under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters can help optimize the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It has shown activity against various biological targets, including enzymes and receptors.
Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in material science and engineering.
Mechanism of Action
The mechanism by which 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Fluoro-2H,3H,4H-pyridazino[4,5-b]indol-4-one
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Uniqueness: 8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one stands out due to its specific fluorination pattern and its ability to interact with biological targets in a unique manner. This distinctiveness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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